molecular formula C7H2ClF6N B1601068 2-Chloro-4,5-bis(trifluoromethyl)pyridine CAS No. 109919-25-7

2-Chloro-4,5-bis(trifluoromethyl)pyridine

Cat. No.: B1601068
CAS No.: 109919-25-7
M. Wt: 249.54 g/mol
InChI Key: GBZFIEBGHKCVEA-UHFFFAOYSA-N
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Description

2-Chloro-4,5-bis(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of trifluoromethyl groups (-CF₃) attached to a pyridine ring. The presence of these groups imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

2-Chloro-4,5-bis(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds . Additionally, this compound can bind to specific proteins, influencing their structure and function, which may result in changes in cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular redox balance . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been found to inhibit the activity of cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to result in persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its overall bioavailability and activity . For instance, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound has been observed to accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-bis(trifluoromethyl)pyridine typically involves the introduction of trifluoromethyl groups into the pyridine ring. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various biaryl compounds, while substitution reactions can yield derivatives with different functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,5-bis(trifluoromethyl)pyridine is unique due to the presence of two trifluoromethyl groups, which impart distinct physical and chemical properties compared to compounds with only one trifluoromethyl group. This makes it particularly valuable in applications requiring enhanced stability and reactivity .

Properties

IUPAC Name

2-chloro-4,5-bis(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF6N/c8-5-1-3(6(9,10)11)4(2-15-5)7(12,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZFIEBGHKCVEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551221
Record name 2-Chloro-4,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109919-25-7
Record name 2-Chloro-4,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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